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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium hydrogen maleate (KHM) is a notable acid salt renowned for its

exceptionally short and strong intramolecular hydrogen bond. This technical guide provides a

comprehensive analysis of its crystal structure, determined by X-ray and neutron diffraction

studies. We present detailed crystallographic data, including unit cell parameters, space group,

and key intramolecular dimensions. The guide outlines the experimental protocols for crystal

synthesis and structural analysis and employs visualizations to illustrate the crystal packing and

molecular geometry. The defining feature of KHM is a symmetrically centered hydrogen bond

within the planar hydrogen maleate anion, a characteristic that has made it a model system for

studying low-barrier hydrogen bonds.

Introduction
Potassium hydrogen maleate, an acid salt of maleic acid, has been the subject of extensive

crystallographic research primarily due to the nature of the hydrogen bond within the hydrogen

maleate anion (⁻OOC-CH=CH-COOH). Unlike many carboxylic acids, the cis configuration of

the maleate anion forces the two carboxyl groups into close proximity, facilitating the formation

of a very short and strong intramolecular hydrogen bond. Early infrared studies suggested this

bond was stronger than that in maleic acid itself and likely symmetrical. Subsequent definitive

studies using X-ray and neutron diffraction have confirmed this, establishing the KHM crystal as

a classic example of a resonance-assisted hydrogen bond (RAHB). Understanding this

structure is crucial for fields ranging from crystal engineering to theoretical chemistry and
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provides a fundamental model for proton transfer dynamics relevant in various chemical and

biological systems.

Crystal Structure and Data
The crystal structure of potassium hydrogen maleate was famously determined by S.F. Darlow

and W. Cochran. The structure consists of alternating layers of potassium (K⁺) cations and

planar hydrogen maleate anions. Each potassium cation is coordinated to eight oxygen atoms

from the surrounding anions, creating a stable three-dimensional lattice.[1]

Crystallographic Data
The crystal system is orthorhombic, belonging to the space group Pbcm.[1] This space group

imposes a mirror plane of symmetry on the hydrogen maleate anion. Detailed crystallographic

data are summarized in Table 1.

Table 1: Crystal Data and Structure
Refinement for Potassium Hydrogen
Maleate

Parameter Value

Empirical Formula K⁺[C₄H₃O₄]⁻

Crystal System Orthorhombic

Space Group Pbcm

Unit Cell Dimensions

a 4.578 (± 0.002) Å[1]

b 7.791 (± 0.004) Å[1]

c 15.953 (± 0.005) Å[1]

Volume (V) 569.4 Å³

Molecules per Unit Cell (Z) 4[1]

Calculated Density 1.82 g/cm³
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Molecular Geometry and the Intramolecular Hydrogen
Bond
The most significant feature of the potassium hydrogen maleate crystal is the geometry of the

hydrogen maleate anion. The anion is planar, a conformation locked in place by a strong,

intramolecular hydrogen bond.[1] Neutron diffraction studies have confirmed that this hydrogen

bond is symmetrical, with the hydrogen atom located at the center of the O···O axis. This

results in an exceptionally short O···O distance. Key intramolecular bond lengths and angles

are detailed in Table 2.
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Table 2: Selected Intramolecular Bond
Lengths and Angles for the Hydrogen
Maleate Anion

Bond / Angle Value (Å or °)

Hydrogen Bond

O···O distance 2.437 (± 0.004) Å[1]

Carboxylate Group

C1 - O1 1.259 Å

C1 - O2 1.259 Å

C4 - O3 1.259 Å

C4 - O4 1.259 Å

Carbon Backbone

C1 - C2 1.493 Å

C2 = C3 1.341 Å

C3 - C4 1.493 Å

Angles

O1 - C1 - O2 124.2°

O1 - C1 - C2 117.9°

C1 - C2 = C3 129.7°

Note: Specific bond lengths and angles for the

carbon-oxygen and carbon-carbon framework

are based on the refined structure from the

foundational study by Darlow and Cochran.

Experimental Methodologies
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The determination of the crystal structure of potassium hydrogen maleate relies on the

synthesis of high-quality single crystals followed by diffraction-based analysis.

Synthesis and Crystal Growth
A generalized protocol for the synthesis of potassium hydrogen maleate single crystals is

outlined below. This method is based on standard procedures for growing acid salts from

aqueous solutions.
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Synthesis

Crystallization

1. Prepare Equimolar Solutions

Maleic Acid (in H₂O)
Potassium Hydroxide (in H₂O)

2. Mix Solutions Slowly

3. Stir at Room Temperature

4. Filter Solution

5. Slow Evaporation

6. Harvest Crystals

end

Single Crystals Obtained

Click to download full resolution via product page

Figure 1: Generalized workflow for the synthesis of KHM single crystals.
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Protocol:

Preparation: Equimolar amounts of maleic acid and a potassium base (e.g., potassium

hydroxide or potassium carbonate) are dissolved separately in deionized water.

Reaction: The potassium base solution is added slowly to the maleic acid solution with

constant stirring to control the exothermic reaction.

Crystallization: The resulting solution of potassium hydrogen maleate is filtered to remove

any impurities and then allowed to stand undisturbed. Single crystals suitable for diffraction

are grown via slow evaporation of the solvent at a constant temperature over several days to

weeks.

Harvesting: The formed colorless crystals are carefully removed from the mother liquor and

dried.

Crystallographic Analysis
Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique used to determine the

unit cell, space group, and positions of non-hydrogen atoms.
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1. Mount Single Crystal

2. Place in Diffractometer

3. Irradiate with X-rays
(e.g., Mo Kα radiation)

4. Collect Diffraction Data
(Intensities & Angles)

5. Data Processing
(Integration, Scaling, Absorption Correction)

6. Structure Solution
(e.g., Direct Methods)

7. Structure Refinement

Final Structural Model

Click to download full resolution via product page

Figure 2: Experimental workflow for Single-Crystal X-ray Diffraction.

Protocol:
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A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a diffractometer and cooled to reduce thermal vibrations (e.g., to 100

K).

It is irradiated with a monochromatic X-ray beam.

As the crystal is rotated, the diffracted X-rays are recorded by a detector. For the original

KHM structure, 800 independent reflections were recorded.

The collected data are processed to yield a set of structure factors.

The phase problem is solved to generate an initial electron density map.

The atomic positions and thermal parameters are refined using least-squares methods to

best fit the experimental data.

Neutron Diffraction: Due to the weak scattering of X-rays by hydrogen atoms, neutron

diffraction is essential for accurately locating the proton within the hydrogen bond. Neutrons

scatter from atomic nuclei, providing precise positions for light atoms like hydrogen. This

technique was crucial in confirming the symmetric nature of the hydrogen bond in KHM.[2] The

experimental setup is analogous to SCXRD but uses a neutron source (from a nuclear reactor

or spallation source) instead of an X-ray source.

Structural Features and Implications
Crystal Packing
The crystal structure is characterized by a layered arrangement, which can be visualized as

sheets of hydrogen maleate anions separated by layers of potassium cations. This packing is

primarily governed by the strong ionic interactions between the negatively charged carboxylate

groups and the K⁺ ions.

Figure 3: Logical diagram of the layered crystal packing in KHM.

The Hydrogen Maleate Anion and its Symmetrical Bond
The defining feature is the planar seven-membered ring-like structure formed by the maleate

backbone and the intramolecular hydrogen bond. The O···H···O bond is linear and the
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hydrogen is centrally located, which is consistent with a single-well potential energy surface for

the proton.

Figure 4: Structure of the hydrogen maleate anion with its symmetrical bond.

Conclusion
The crystal structure of potassium hydrogen maleate is a cornerstone in the study of chemical

bonding. It provides definitive, high-precision data on a system containing one of the shortest

and strongest known intramolecular hydrogen bonds. The orthorhombic structure, with its

alternating layers of cations and planar anions, is stabilized by extensive ionic interactions. The

symmetrical, centered nature of the O···H···O bond within the hydrogen maleate anion,

confirmed by neutron diffraction, makes KHM an invaluable model system for researchers in

crystallography, spectroscopy, and computational chemistry who seek to understand the

fundamental principles of proton localization and transfer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1232174?utm_src=pdf-custom-synthesis
https://www.chem.pku.edu.cn/zxyu/docs/2020-02/20200213204043638928.pdf
https://re.public.polimi.it/retrieve/cc060b79-c15a-4f6d-98cb-363d751162e2/Structural_Maleates_re_final.pdf
https://www.benchchem.com/product/b1232174#potassium-hydrogen-maleate-crystal-structure
https://www.benchchem.com/product/b1232174#potassium-hydrogen-maleate-crystal-structure
https://www.benchchem.com/product/b1232174#potassium-hydrogen-maleate-crystal-structure
https://www.benchchem.com/product/b1232174#potassium-hydrogen-maleate-crystal-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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